2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
Overview
Description
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine is a synthetic compound with a complex structure that includes a morpholine ring, a methoxyphenyl group, and a dimethylethanamine moiety
Preparation Methods
The synthesis of 2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multiple steps, including the formation of the morpholine ring and the introduction of the methoxyphenyl and dimethylethanamine groups. The synthetic route may involve the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the morpholine derivative with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base, followed by reduction to yield the desired product.
Addition of the Dimethylethanamine Moiety: The final step involves the alkylation of the intermediate with N,N-dimethylethanamine under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and autoimmune diseases . By inhibiting STAT3 activation, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine can be compared with other similar compounds, such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also targets the STAT3 pathway and has shown anti-inflammatory properties.
4-methoxybenzaldehyde derivatives: These compounds share structural similarities and may exhibit related biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)12-10-18-15-20(13-14-22-18)11-4-5-16-6-8-17(21-3)9-7-16/h4-9,18H,10-15H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEVHMJHJLJZ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1CN(CCO1)C/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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